![molecular formula C9H18ClN B1531436 3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098022-76-3](/img/structure/B1531436.png)
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
“3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 2098022-76-3 . It has a molecular weight of 175.7 . The IUPAC name for this compound is (1R,5S)-3-ethyl-8-azabicyclo[3.2.1]octane hydrochloride .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for “3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride” is 1S/C9H17N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h7-10H,2-6H2,1H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Scientific Research Applications
Organic Synthesis
This compound is used as an important raw material and intermediate in organic synthesis, which is fundamental in developing new chemical entities .
Pharmaceuticals
It serves as an intermediate in pharmaceutical research, potentially for the synthesis of active pharmaceutical ingredients .
Agrochemicals
The compound may be used in the development of agrochemicals, contributing to pest control and crop protection .
Dyestuff Field
It could be involved in the synthesis of dyes and pigments for various industrial applications .
Tropane Alkaloids Research
The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which have a wide array of biological activities, suggesting its use in related research .
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there may be future research opportunities in this area.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological pathways .
properties
IUPAC Name |
3-ethyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h7-10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWXPYGYMAXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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